3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol
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Overview
Description
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is an organic compound with the molecular formula C21H26O3 and a molecular weight of 326.44 g/mol . It is characterized by the presence of two 4-methoxybenzyl groups attached to a pent-4-en-1-ol backbone. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol typically involves the reaction of 4-methoxybenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-one.
Reduction: Formation of 3,3-Bis(4-methoxybenzyl)pentan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxybenzyl groups enhances its ability to interact with hydrophobic pockets in proteins, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol: Similar structure but with methoxy groups at the 3-position of the benzyl rings.
3,3-Bis(4-hydroxybenzyl)pent-4-en-1-ol: Hydroxy groups instead of methoxy groups on the benzyl rings.
Uniqueness
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is unique due to the specific positioning of the methoxy groups, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3,3-bis[(4-methoxyphenyl)methyl]pent-4-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(13-14-22,15-17-5-9-19(23-2)10-6-17)16-18-7-11-20(24-3)12-8-18/h4-12,22H,1,13-16H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOINMRDKUPEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)OC)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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